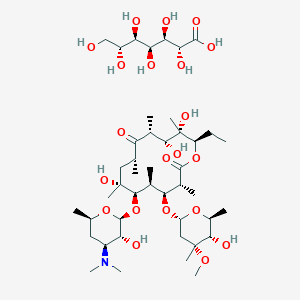
Mtset
Vue d'ensemble
Description
Methanethiosulfonate ethyltrimethylammonium, commonly known as MTSET, is a positively charged sulfhydryl-reactive reagent. It is widely used in biochemical research to study the structure and function of proteins, particularly those containing cysteine residues. This compound forms mixed disulfide linkages with cysteine residues, providing valuable information about the relative positions of amino acids within a protein and the electrostatic interactions at binding sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MTSET is synthesized through the reaction of trimethylamine with ethylene chlorohydrin, followed by the addition of methanesulfonyl chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors with precise control over reaction parameters. The process involves the same basic steps as laboratory synthesis but is optimized for efficiency and scalability. The final product is purified through crystallization and filtration to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
MTSET primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. This reaction forms a mixed disulfide linkage, which is a key feature of its reactivity .
Common Reagents and Conditions
The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength of the solution .
Major Products
The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This product is stable under physiological conditions and can be used to probe the structure and function of proteins .
Applications De Recherche Scientifique
MTSET has a wide range of applications in scientific research, including:
Chemistry: Used to study the reactivity and accessibility of cysteine residues in proteins.
Biology: Employed in the investigation of protein structure and function, particularly in ion channels and transporters.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cysteine-containing proteins.
Industry: Applied in the production of biopharmaceuticals and the development of biosensors .
Mécanisme D'action
MTSET exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The formation of mixed disulfide linkages can alter the conformation and function of proteins, providing insights into their structure and activity .
Comparaison Avec Des Composés Similaires
MTSET is part of a family of methanethiosulfonate reagents, which also includes methanethiosulfonate ethylammonium (MTSEA) and methanethiosulfonate ethylsulfonate (MTSES). These compounds share similar reactivity with sulfhydryl groups but differ in their charge and specific applications. This compound is unique in its positive charge, which can influence its interaction with proteins and its ability to probe electrostatic interactions at binding sites .
List of Similar Compounds
- Methanethiosulfonate ethylammonium (MTSEA)
- Methanethiosulfonate ethylsulfonate (MTSES)
- Methanethiosulfonate propylammonium (MTSPA)
- Methanethiosulfonate butylammonium (MTSBA)
Propriétés
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)


![4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid](/img/structure/B123842.png)




